molecular formula C16H12N2O2S B2798832 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide CAS No. 300541-74-6

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide

Cat. No.: B2798832
CAS No.: 300541-74-6
M. Wt: 296.34
InChI Key: FKEDHMSGKDAXGN-UHFFFAOYSA-N
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Description

N-{4H,5H-Naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a naphthothiazole core fused with a furan-carboxamide moiety. This structure combines aromatic and electron-rich heterocycles, making it a candidate for biological activity studies, particularly in antimicrobial and enzyme inhibition contexts.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(12-6-3-9-20-12)18-16-17-14-11-5-2-1-4-10(11)7-8-13(14)21-16/h1-6,9H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEDHMSGKDAXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with furan-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole or furan rings. .

Scientific Research Applications

Anti-Cancer Applications

Research has demonstrated that derivatives of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide exhibit notable anti-cancer properties. A study published in Molecules highlighted the synthesis of carbamothioyl-furan-2-carboxamide derivatives, which were screened against several cancer cell lines including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). Among these compounds, specific derivatives showed significant inhibition of cell viability, indicating their potential as anti-cancer agents. For instance, one derivative demonstrated a cell viability reduction to 33.29% against HepG2 cells, outperforming standard treatments like doxorubicin .

Table 1: Anti-Cancer Activity of Selected Derivatives

CompoundCell LineCell Viability (%)
4aHepG235.01
4bHepG237.31
4cHepG239.22
4dHepG233.29

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. In a study evaluating various thiazole derivatives, compounds similar to this compound showed effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined for these compounds, suggesting their potential as new antimicrobial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

Potential for Drug Development

The structural characteristics of this compound make it a candidate for further modification and optimization in drug development. Its ability to interact with biological targets suggests that it could lead to the discovery of novel therapeutic agents.

Case Study: Synthesis and Biological Evaluation

A comprehensive study on the synthesis and biological evaluation of this compound derivatives was conducted to assess their pharmacological properties. The research involved multi-step organic reactions to synthesize various derivatives followed by in vitro testing for their anti-cancer and antimicrobial properties. The results indicated that certain modifications enhanced biological activity significantly compared to the parent compound .

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound shares a naphthothiazole backbone with several analogs, but its substitution pattern distinguishes it:

  • Furan-2-carboxamide group : Unlike the N'-hydroxymethanimidamide group in compounds like 4c or 4b , this derivative features a carboxamide-linked furan, which may alter electronic properties and hydrogen-bonding capacity.
  • Substituent positions : Modifications on the naphthothiazole A-ring (e.g., methoxy groups) significantly influence activity in related compounds .

Enzyme Inhibition and Antimicrobial Activity

Naphthothiazole derivatives exhibit varied biological profiles:

Table 1: Comparative Activity of Selected Naphthothiazole Derivatives
Compound Substituents IC50 (µM, MtMetAP1c) MIC (µg/mL, Mtb) Key Features
4c (Methanimidamide) N'-hydroxy, A-ring unsubstituted 1.2 (Co²⁺) >64 Base hit in HTS; tautomer-dependent
4b 8-methoxy on A-ring 0.9 (Co²⁺) >64 Enhanced A-ring substitution
4k (Benzoxepine derivative) Extended B-ring 0.5 (Co²⁺) >64 Optimal SAR for MtMetAP inhibition
Target Compound Furan-2-carboxamide Not reported Not reported Potential altered binding affinity
Key Observations:
  • N'-Hydroxymethanimidamide pharmacophore : Critical for MtMetAP inhibition; tautomerism (e.g., 4c-2 in acetone) stabilizes interactions .
  • Substitution effects : Methoxy groups on the A-ring (4b) improve IC50 values, while extended B-rings (4k) enhance potency .
  • Limitations : Poor correlation between enzyme inhibition and Mtb culture MICs suggests challenges in cellular permeability or target engagement .

Comparison with Non-Methanimidamide Analogs

  • Furan-linked amines : reports N-(furan-2-ylmethyl)-7-methoxy-naphthothiazol-2-amine, which lacks the carboxamide group but shows distinct solubility and reactivity profiles .

Biological Activity

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphtho[1,2-d][1,3]thiazole moiety fused with a furan ring and a carboxamide functional group. Its molecular formula is C13H9N2O2SC_{13}H_{9}N_{2}O_{2}S, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell functions, possibly through interference with DNA replication or protein synthesis.
  • Apoptosis Induction : Similar compounds have been documented to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:

  • Triple-Negative Breast Cancer (TNBC) : Compounds derived from naphtho[1,2-d]thiazole have been identified as selective inhibitors against TNBC cell lines. These compounds exhibited IC50 values ranging from 2–3 μM without affecting normal cells .

Antimicrobial Activity

Research has indicated that derivatives of naphtho[1,2-d]thiazole possess significant antimicrobial properties. For example:

  • Bacterial Inhibition : Studies on related naphthofuran derivatives showed promising antibacterial effects against various strains .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 Value (μM)Reference
Anticancer (TNBC)MDA-MB-2312–3
AntimicrobialVarious Bacterial StrainsNot specified
Apoptosis InductionCancer Cell LinesVaries

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